molecular formula C5H3ClN4 B12849565 2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine

2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B12849565
M. Wt: 154.56 g/mol
InChI Key: XSAIRIADQFJNRE-UHFFFAOYSA-N
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Description

2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly route .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include copper acetate, enaminonitriles, and benzohydrazides. Reaction conditions often involve microwave irradiation, which enhances the reaction rate and yield .

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Properties

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

2-chloro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C5H3ClN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H

InChI Key

XSAIRIADQFJNRE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)Cl)C=N1

Origin of Product

United States

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